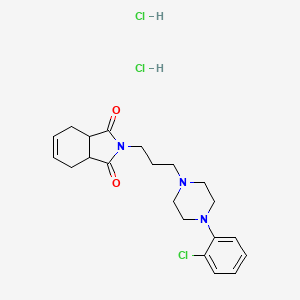

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride

Beschreibung

The compound 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride is a phthalimide derivative with a tetrahydroisoindole-dione core. Phthalimides are privileged scaffolds in medicinal chemistry due to their ability to enhance membrane permeability and modulate biological activity . This compound features a 3-(4-(2-chlorophenyl)-1-piperazinyl)propyl side chain, which introduces a piperazine moiety linked via a propyl spacer. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations .

Structurally, the tetrahydroisoindole-dione core provides rigidity, while the 2-chlorophenyl-piperazine substituent may influence receptor binding affinity, particularly for serotonin or dopamine receptors, given piperazine’s prevalence in psychotropic agents .

Eigenschaften

CAS-Nummer |

90619-38-8 |

|---|---|

Molekularformel |

C21H28Cl3N3O2 |

Molekulargewicht |

460.8 g/mol |

IUPAC-Name |

2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c22-18-8-3-4-9-19(18)24-14-12-23(13-15-24)10-5-11-25-20(26)16-6-1-2-7-17(16)21(25)27;;/h1-4,8-9,16-17H,5-7,10-15H2;2*1H |

InChI-Schlüssel |

RODLNYLAAUDFGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCCN2C(=O)C3CC=CCC3C2=O)C4=CC=CC=C4Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole-dione core, followed by the introduction of the piperazine moiety and the chlorophenyl group. Common reagents used in these reactions include phthalic anhydride, piperazine, and chlorobenzene derivatives. The reaction conditions usually involve heating under reflux, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the isoindole-dione ring and the formation of corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the chlorophenyl group and the piperazine moiety contributes to its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Application :

- The piperazinylpropyl group in the target compound contrasts with the trichloromethylthio group in Captan, which confers fungicidal activity but significant toxicity .

- The 2-chlorophenyl moiety (common in both the target compound and derivatives) may enhance lipophilicity, but the addition of piperazine in the target compound likely shifts its application from agrochemical (as in Captan) to pharmacological .

Pharmacological Potential: Piperazine-containing derivatives (e.g., the target compound) are associated with CNS modulation, whereas diphenyl or indole-acryloyl derivatives () are explored for anticancer or anti-inflammatory properties . The dihydrochloride salt in the target compound improves solubility compared to neutral analogs, a critical advantage for drug development .

Pharmacological and Toxicological Profiles

- Captan: Classified as a carcinogen and skin sensitizer, with environmental persistence .

- Banned Derivative (Tetrachloroethylthio) : Prohibited due to acute toxicity and ecological risks .

Electrochemical and Physicochemical Properties

- Substituents significantly alter reduction potentials. For example, electron-withdrawing groups (e.g., chlorophenyl) stabilize radical anions during reduction, as observed in phthalimide derivatives () .

- The target compound’s tetrahydroisoindole-dione core may exhibit quasi-reversible reduction, similar to 4-amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.